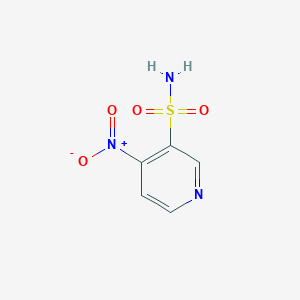

4-Nitro-3-pyridinesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

75903-63-8 |

|---|---|

Molecular Formula |

C5H5N3O4S |

Molecular Weight |

203.18 g/mol |

IUPAC Name |

4-nitropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-7-2-1-4(5)8(9)10/h1-3H,(H2,6,11,12) |

InChI Key |

WXEPMFILZGAPQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Nitro 3 Pyridinesulfonamide

Development of Novel Synthetic Pathways to 4-Nitro-3-pyridinesulfonamide

Precursor Synthesis Strategies

Two common precursors for the synthesis of this compound are 4-chloropyridine-3-sulfonamide (B47618) and 4-chloro-3-nitropyridine.

From 4-chloropyridine-3-sulfonamide:

The synthesis from 4-chloropyridine-3-sulfonamide involves the nitration of the pyridine (B92270) ring. 4-Chloropyridine-3-sulfonamide itself can be prepared and used as a versatile building block for various 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. naarini.com The subsequent nitration would then yield the target compound. This starting material has been utilized in the preparation of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. naarini.com

From 4-chloro-3-nitropyridine:

An alternative pathway begins with 4-chloro-3-nitropyridine. nih.gov This precursor already contains the required nitro group at the 3-position and the chloro group at the 4-position of the pyridine ring. The synthetic challenge then lies in the selective conversion of the chloro group to a sulfonamide group. This can typically be achieved through a two-step process: initial displacement of the chloride with a sulfite (B76179) salt, followed by conversion to the sulfonamide.

A related synthesis of 4-amino-2-chloro-3-nitropyridine (B48866) has been reported, which involves the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and concentrated sulfuric acid. google.com This highlights a method for introducing a nitro group onto a substituted pyridine ring.

Nitration Reaction Methodologies in Pyridine-Sulfonamide Systems

The introduction of a nitro group onto a pyridine ring, especially one bearing a deactivating sulfonamide group, requires careful consideration of the reaction conditions. The sulfonamide group deactivates the pyridine ring, making electrophilic substitution more challenging and directing incoming electrophiles primarily to the C3 position.

The nitration of pyridine compounds can be achieved using a mixture of dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This method proceeds through the formation of unstable N-nitro-1,2- and N-nitro-1,4-dihydropyridine intermediates which then react to form the β-nitropyridine product. researchgate.net The mechanism is believed to involve a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. ntnu.noresearchgate.net

A modified procedure for the nitration of pyridines involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, and then pouring the resulting slurry into a solution of bisulfite in methanol (B129727)/water. ntnu.no This approach has been developed to optimize the synthesis of 3-nitropyridines. ntnu.no

Sulfonation Strategies for the Pyridine Core

The direct sulfonation of a pyridine ring can be challenging. However, methods have been developed for the sulfonation of pyridine-N-oxide. The sulfonation of pyridine-N-oxide with fuming sulfuric acid and mercuric sulfate (B86663) as a catalyst can yield the 3-sulfonic acid as the chief product, along with the 2- and 4-isomers. researchgate.net

For the synthesis of pyridine sulfonamides, a common route involves the reaction of a pyridine derivative with a sulfonyl chloride. For instance, the synthesis of 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide is typically achieved by reacting 6-chloropyridine-3-sulfonyl chloride with 2-methylbutan-2-amine. This highlights a general strategy where a pre-functionalized pyridine is converted to the corresponding sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in an academic setting. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In related syntheses of substituted pyridines, various factors have been shown to influence the reaction outcome. For example, in the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties, a solvent-free approach at elevated temperatures (110 °C) using a recoverable catalyst was found to be optimal. nih.gov

The following table summarizes key optimization parameters from related synthetic procedures that could be applicable to the synthesis of this compound.

| Parameter | Condition | Rationale/Observation |

| Solvent | Dichloromethane, Tetrahydrofuran | Commonly used for reactions involving sulfonyl chlorides and amines. |

| Catalyst | Copper(I) iodide (CuI) with L-proline | Found to be effective in aerobic oxidative cascade reactions for the synthesis of N-sulfonylimines. rsc.org |

| Base | Triethylamine, Sodium Carbonate | Used to neutralize acid formed during the reaction of sulfonyl chlorides with amines. |

| Temperature | Room temperature to 110 °C | The optimal temperature is highly dependent on the specific reaction, with some reactions proceeding well at room temperature while others require heating. nih.govrsc.orgmdpi.com |

Exploration of Regioselectivity and Stereochemical Control in Synthesis

The regioselectivity of the nitration and sulfonation reactions is a critical aspect of the synthesis of this compound.

In the nitration of substituted pyridines, the directing effects of existing substituents play a major role. The sulfonamide group is a deactivating group that directs electrophilic substitution to the meta-position (C3). When nitrating a 4-substituted pyridine, the nitro group is expected to be introduced at the 3-position.

The regioselectivity of nucleophilic additions to pyridyne intermediates has also been studied. For 3,4-pyridynes, nucleophilic additions can occur without significant selectivity for either C3 or C4. nih.gov However, the introduction of an electron-withdrawing substituent at the C2 or C5 position can increase the aryne distortion and lead to greater regioselectivity. nih.gov

In the context of vicarious nucleophilic substitution (VNS) on 3-nitropyridines, nucleophiles preferentially attack the 4-position. ntnu.no If the 4-position is blocked, attack can occur at the para position to the nitro group. ntnu.no These findings are crucial for planning synthetic routes that involve the functionalization of a pre-existing nitropyridine core.

The table below outlines the directing effects of substituents on the pyridine ring, which are key to controlling regioselectivity.

| Substituent | Position | Directing Effect for Electrophilic Substitution |

| -SO₂NH₂ | 3 | Meta-directing (to C5) |

| -Cl | 4 | Ortho, para-directing (to C3, C5) |

| -NO₂ | 3 | Meta-directing (to C5) |

Given that the target molecule is this compound, the synthesis would likely involve the nitration of a 4-substituted-3-pyridinesulfonamide or the sulfonamidation of a 4-substituted-3-nitropyridine, where the regiochemistry is already established by the precursor.

Advanced Spectroscopic and Structural Characterization of 4 Nitro 3 Pyridinesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed map of the atomic connectivity can be constructed.

For 4-Nitro-3-pyridinesulfonamide, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring. The proton at the C-2 position is anticipated to appear as a singlet or a narrow doublet, while the protons at C-5 and C-6 would likely present as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitro and sulfonamide groups would shift these proton signals to a lower field (higher ppm values). The two protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, the chemical shift of which can be dependent on solvent, concentration, and temperature. hw.ac.uk This signal would disappear upon the addition of D₂O, confirming the presence of exchangeable protons. hw.ac.uk

The ¹³C NMR spectrum would display five signals, corresponding to the five carbon atoms of the pyridine ring. acgpubs.org The carbons directly attached to the electron-withdrawing nitro (C-4) and sulfonamide (C-3) groups are expected to be significantly deshielded. hw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on established NMR principles. hw.ac.ukacgpubs.org

¹H NMR (Predicted)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.0 - 9.3 | s |

| H-5 | 7.8 - 8.1 | d |

| H-6 | 8.8 - 9.0 | d |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~145 |

| C-4 | ~155 |

| C-5 | ~120 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. researchgate.net The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically found between 1560-1515 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ range. The sulfonamide group (-SO₂NH₂) also has characteristic absorptions. Strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. vscht.cz The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the 3390-3250 cm⁻¹ region. vscht.cz Additionally, vibrations associated with the pyridine ring, including C-H and C=N/C=C stretching, would be observed. biointerfaceresearch.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | N-H Stretch | 3390 - 3250 | Medium |

| Pyridine Ring (C-H) | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1310 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₅H₅N₃O₄S) is 203.0001 g/mol . HRMS analysis would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 204.0079.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation would involve the loss of the nitro and sulfonamide functionalities. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u) and NO (30 u). mdpi.com The sulfonamide group can be lost through cleavage of the C-S bond, leading to the loss of •SO₂NH₂ (80 u), or through the elimination of SO₂ (64 u).

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₅H₅N₃O₄S | 203.0001 |

| [M+H]⁺ | C₅H₆N₃O₄S | 204.0079 |

Table 4: Predicted Major Mass Fragments of this compound

| Fragment Ion Formula | Lost Fragment | Predicted m/z |

|---|---|---|

| [C₅H₅N₂O₂S]⁺• | NO | 173.0048 |

| [C₅H₅N₂S]⁺• | NO₂ + O | 123.0173 |

| [C₅H₄N₃O₂]⁺ | SO₂H | 138.0253 |

X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

While no published crystal structure for this compound is available in the searched literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. chemrxiv.org If a suitable single crystal were obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Table 5: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Sulfonamide (N-H) | Sulfonyl Oxygen (O=S) |

| Hydrogen Bond | Sulfonamide (N-H) | Nitro Oxygen (O=N) |

Mechanistic Investigations and Reactivity Profiling of 4 Nitro 3 Pyridinesulfonamide

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution Pathways)

The presence of strong electron-withdrawing groups, such as the nitro and sulfonamide groups, deactivates the pyridine (B92270) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r). brainly.comwikipedia.org This is because these groups pull electron density away from the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. brainly.comontosight.ai

The most common reaction mechanism for compounds like 4-nitro-3-pyridinesulfonamide is the S_NAr (addition-elimination) mechanism. wikipedia.org This pathway involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.org

Leaving Group Departure: The leaving group, often a halide, is expelled from the ring, restoring the aromaticity and yielding the substituted product. wikipedia.org

For instance, in the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the reaction proceeds via a nucleophilic aromatic substitution where the amine group of m-toluidine (B57737) displaces a chlorine atom on the pyridine ring. The electron-withdrawing sulfonamide group helps to facilitate this attack. Similarly, the synthesis of various 4-substituted pyridine-3-sulfonamide (B1584339) derivatives often involves the displacement of a leaving group at the 4-position by a nucleophile. mdpi.com

The quaternization of the pyridine nitrogen can further enhance the ring's reactivity towards nucleophilic attack at the 2- and 4-positions. google.com This modification makes the ring even more electron-deficient, facilitating the displacement of leaving groups. google.com

Kinetic Studies of Reaction Rates and Identification of Reaction Intermediates

Kinetic studies of reactions involving substituted pyridines provide valuable insights into their reaction mechanisms. For example, kinetic investigations of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines have been conducted. nih.gov These studies often involve monitoring the reaction progress under pseudo-first-order conditions and analyzing the relationship between the observed rate coefficient (k_obsd) and the concentration of the nucleophile. nih.gov

In many nucleophilic aromatic substitution reactions, the formation of a tetrahedral intermediate, such as the Meisenheimer complex, is a key step. wikipedia.orgnih.gov The stability and subsequent decomposition of this intermediate can be rate-determining. For pyridinolysis reactions, the Brønsted plots (log k_N vs. pyridine pK_a) can reveal information about the transition state. nih.gov Linear plots with significant slopes are often indicative of a mechanism involving a tetrahedral intermediate where its decomposition to products is the rate-limiting step. nih.gov

The rates of these reactions are also influenced by the solvent. Polar aprotic solvents can enhance reaction rates by stabilizing charged transition states. For example, the substitution of chlorine in 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide is accelerated in DMSO compared to THF due to better stabilization of the anionic intermediate.

Table 1: Illustrative Kinetic Data for Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Solvent | Rate Enhancement Factor (DMSO vs. THF) | Reference |

| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | Generic Nucleophile | DMSO/THF | 3-fold |

Analysis of Electronic and Steric Effects of the Nitro and Sulfonamide Substituents on Pyridine Ring Reactivity

The electronic and steric effects of the nitro and sulfonamide groups are crucial in determining the reactivity of the this compound molecule.

Electronic Effects:

Nitro Group (-NO2): The nitro group is a very strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. brainly.comontosight.ai It significantly reduces the electron density on the pyridine ring, making it more electrophilic and highly susceptible to nucleophilic attack, especially at the ortho and para positions relative to the nitro group. brainly.comwikipedia.orgontosight.ai This deactivation also makes electrophilic aromatic substitution much more difficult. brainly.com

Sulfonamide Group (-SO2NH2): The sulfonamide group is also electron-withdrawing, primarily through its inductive effect. This further contributes to the electron deficiency of the pyridine ring, activating it towards nucleophilic substitution.

The combined electron-withdrawing nature of both the nitro and sulfonamide groups makes the pyridine ring in this compound particularly reactive towards nucleophiles.

Steric Effects:

Sulfonamide Group (-SO2NH2): The sulfonamide group can exert some steric hindrance, which may influence the approach of nucleophiles to the adjacent positions on the pyridine ring. mdpi.comacs.org The size of the substituent on the sulfonamide nitrogen can also play a role; bulkier groups can hinder reactions at the sulfonamide nitrogen itself. mdpi.com

Nitro Group (-NO2): The nitro group can also introduce steric hindrance, potentially affecting the preferred geometry of reaction intermediates and transition states. mdpi.com

The interplay of these electronic and steric effects governs the regioselectivity and rate of reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, the nucleophile will preferentially attack the positions most activated by the electron-withdrawing groups, while also considering the steric accessibility of these sites.

Table 2: Summary of Substituent Effects on Pyridine Ring Reactivity

| Substituent | Electronic Effect | Impact on Reactivity | Steric Effect |

| Nitro Group (-NO2) | Strong electron-withdrawing (-I, -M) | Activates towards nucleophilic attack, deactivates towards electrophilic attack | Moderate |

| Sulfonamide Group (-SO2NH2) | Electron-withdrawing (-I) | Activates towards nucleophilic attack | Can be significant, depending on N-substituents |

Computational Chemistry and Theoretical Modeling of 4 Nitro 3 Pyridinesulfonamide

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Properties

Research on related nitro-substituted pyridine (B92270) compounds has utilized DFT to calculate heats of formation and bond dissociation energies to explore thermodynamic stabilities. nih.gov Such calculations for 4-Nitro-3-pyridinesulfonamide would involve optimizing its geometry to find the lowest energy conformation. Subsequent calculations can determine key electronic properties that govern its reactivity and interactions. For instance, the attachment of nitro groups to a pyridine ring has been shown to stabilize the parent structure by enhancing its aromaticity. researchgate.net The electron-withdrawing nature of both the nitro group and the sulfonamide group on the pyridine ring significantly influences the electronic distribution and chemical reactivity of the molecule.

DFT calculations also allow for the simulation of various spectra, such as FT-IR, which can be compared with experimental results to validate the computed geometry. mdpi.com The calculated vibrational frequencies can be assigned to specific functional groups, like the characteristic stretches of the NH₂ and S=O bonds in the sulfonamide group and the NO₂ group. mdpi.com

Table 1: Properties of this compound Investigated by DFT

| Property | Description | Significance |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Heat of Formation (HOF) | The change in enthalpy when one mole of the compound is formed from its constituent elements. | A key indicator of the molecule's thermodynamic stability. nih.govresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Predicts the compound's infrared (IR) and Raman spectra, aiding in its experimental characterization. mdpi.com |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Provides insight into the polarity of bonds and the partial charges on individual atoms. nrel.govnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility, dominant shapes in solution, and specific interactions with solvent molecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. nih.govdovepress.com

A primary application of MD is conformational analysis. This compound possesses rotatable bonds, particularly around the sulfonamide group and its attachment to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations and the barriers between them. chemrxiv.org This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov

Furthermore, MD simulations explicitly model the surrounding environment, such as water or other solvents. This allows for a detailed investigation of solvent interactions, including the formation and dynamics of hydrogen bonds between the sulfonamide or nitro groups and water molecules. dovepress.com Key parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are analyzed to quantify the stability of the molecule's conformation and its interactions with the solvent. dovepress.commdpi.com

Table 2: Parameters from MD Simulations of this compound

| Parameter | Description | Insights Provided |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the simulation and whether the molecule has reached a conformational equilibrium. dovepress.commdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom from its average position. | Identifies flexible regions of the molecule, such as loops or terminal groups, versus rigid regions like the pyridine ring. dovepress.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides information about the compactness of the molecule's structure over time. chemrxiv.org |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Quantifies the exposure of different parts of the molecule to the solvent, which is important for solubility and binding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the solute and solvent or within the solute itself. | Details specific intermolecular interactions that stabilize the molecule in solution. dovepress.com |

Quantum Chemical Calculations for Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.govrsc.org These methods can be applied to predict the likely reaction pathways for the synthesis or degradation of this compound, providing insights that are often difficult to obtain experimentally. nrel.gov

The core of this analysis involves locating the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product. nih.gov By calculating the energy of the TS, the activation energy (or energy barrier) for the reaction can be determined, which governs the reaction rate. sioc-journal.cn

For this compound, these calculations could be used to:

Model its synthesis: For example, by studying the mechanism of chlorosulfonation of 4-nitropyridine (B72724) followed by amination, one could identify the transition states and intermediates, helping to optimize reaction conditions.

Predict its decomposition: The pyrolysis or hydrolysis pathways can be investigated by calculating the energy barriers for various bond-breaking events, such as the cleavage of the C-S or C-NO₂ bond. sioc-journal.cn Studies on similar energetic materials like 3-nitro-1,2,4-triazol-5-one (NTO) have successfully used these methods to elucidate decomposition mechanisms. sioc-journal.cn

Explore its reactivity: The reaction of the sulfonamide's NH₂ group or potential nucleophilic aromatic substitution on the pyridine ring can be modeled to predict the most favorable reaction sites and products.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the intended reactant and product. researchgate.net

In Silico Approaches for Ligand Design and Virtual Screening Methodologies

In silico methods, particularly virtual screening, are foundational in modern drug discovery for identifying and optimizing lead compounds. nih.govvjs.ac.vn this compound can serve as a starting point—either as a "hit" compound or as a scaffold—for designing new molecules with specific biological activities.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a particular target is available, LBVS methods can be used. vjs.ac.vn These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. A model (e.g., a pharmacophore model or a Quantitative Structure-Activity Relationship - QSAR model) is built based on the known active compounds, and this model is then used to screen large databases for new molecules that fit the model. vjs.ac.vn

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBVS can be employed. researchgate.net This typically involves molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target. gsconlinepress.com In this context, this compound or its derivatives would be docked into the active site of a target protein. The docking scores, which estimate the binding energy, are used to rank the compounds, prioritizing the most promising candidates for experimental testing. gsconlinepress.com

The process of designing new ligands based on this compound would involve:

Scaffold Hopping or Decoration: Modifying the peripheral functional groups or replacing the core pyridine-sulfonamide structure while retaining key interaction features.

Iterative Design and Screening: Newly designed molecules are computationally evaluated for their binding affinity (via docking), as well as for their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.net

Binding Free Energy Calculations: For the most promising docked compounds, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used with MD simulations to get a more accurate estimate of the binding free energy. mdpi.comresearchgate.net

Derivatization Strategies and Analogue Synthesis for Academic Research Applications

Design and Synthesis of Functionalized 4-Nitro-3-pyridinesulfonamide Analogues

The functionalization of the this compound core is a key strategy for creating libraries of new chemical entities. Synthetic approaches often target the modification of the pyridine (B92270) ring and the sulfonamide group to explore chemical space and modulate physicochemical properties.

A primary and well-documented derivatization involves the reduction of the nitro group at the 4-position. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, efficiently converts the nitro group into a primary amine, yielding 4-amino-3-pyridinesulfonamide. This transformation is crucial as the resulting amino group serves as a versatile synthetic handle for further functionalization through reactions like acylation or alkylation.

In many synthetic schemes, the closely related precursor, 4-chloro-3-pyridinesulfonamide, is utilized due to the susceptibility of the 4-position to nucleophilic aromatic substitution. mdpi.com This allows for the introduction of a wide variety of substituents. For instance, reacting 4-chloro-3-pyridinesulfonamide with different amines can generate a series of 4-amino substituted analogues. This method provides a direct route to derivatives with diverse side chains, enabling a systematic exploration of the chemical space around the pyridine core.

Modern synthetic methodologies, such as multi-component reactions, offer efficient pathways to construct highly functionalized pyridine and pyrrolopyridine skeletons in a single step, presenting advanced strategies for creating novel analogues. rsc.orgresearchgate.net

| Starting Material | Reaction Type | Key Reagents | Product Class | Reference |

| This compound | Nitro Group Reduction | Pd/C, H₂ | 4-Amino-3-pyridinesulfonamide | |

| 4-Chloro-3-pyridinesulfonamide | Nucleophilic Aromatic Substitution | Various Amines | 4-Amino-substituted Pyridine-3-sulfonamides | |

| 4-Chloro-3-pyridinesulfonamide | Nucleophilic Aromatic Substitution | Sodium Azide (B81097) (NaN₃) | 4-Azidopyridine-3-sulfonamide | mdpi.com |

| β-enamino imide, aldehydes, malononitrile | Three-Component Reaction | Base | Functionalized Pyrrolo[3,4-b]pyridines | rsc.org |

Table 1. Selected Synthetic Strategies for the Derivatization of the Pyridine-3-sulfonamide (B1584339) Scaffold.

Application of Click Chemistry Methodologies in Pyridine-Sulfonamide Derivatization

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful and efficient tool for the derivatization of the pyridine-sulfonamide scaffold. alliedacademies.orgrsc.org This methodology is prized for its high yields, mild reaction conditions, and the formation of a stable triazole ring linking the core molecule to a diverse range of substituents. rsc.org

A notable application of this strategy is the "click tailing" approach used to synthesize novel inhibitors of human carbonic anhydrase (hCA). mdpi.com The synthesis begins with the conversion of 4-chloro-3-pyridinesulfonamide to 4-azidopyridine-3-sulfonamide via a reaction with sodium azide. mdpi.com This azide intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. mdpi.com This reaction yields a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, effectively "clicking" a new tail onto the 4-position of the pyridine ring. mdpi.com

This modular approach allows for the rapid generation of a library of compounds with wide structural variability, which is invaluable for screening and optimization in drug discovery and academic research. mdpi.comrsc.org

| Compound Series | R¹ Group on Alkyne | Resulting Structure | Reference |

| 3-12 | Various aliphatic and aromatic groups | 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | mdpi.com |

| 3 | Methyl | 4-(4-Methyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | mdpi.com |

| 4 | Ethyl | 4-(4-Ethyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | mdpi.com |

| 8 | Phenyl | 4-(4-Phenyl-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | mdpi.com |

Table 2. Examples of Pyridine-3-sulfonamide Analogues Synthesized via Click Chemistry.

Development of Structure-Activity Relationship (SAR) Methodologies through Rational Analogue Design

The synthesis of diverse analogues of this compound is fundamental to the development of Structure-Activity Relationship (SAR) studies. SAR aims to correlate specific structural features of a molecule with its biological activity, providing crucial insights for designing more potent and selective compounds. scispace.com Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and much of the SAR in this area focuses on achieving isoform-selective inhibition. mdpi.commdpi.com

A key SAR strategy is the "tail approach," where the core scaffold, which binds to the zinc ion in the enzyme's active site, is appended with various side chains or "tails". acs.orgacs.org These tails can form interactions with amino acid residues lining the active site, and by systematically varying the tail's structure, researchers can probe these interactions to enhance binding affinity and selectivity for a specific CA isoform over others. mdpi.comacs.org The click chemistry-derived triazole derivatives from section 6.2 are a prime example of this approach. mdpi.com

SAR studies have revealed several key findings:

Impact of Tail Structure: In a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, derivatives with bulky phenyl substituents on the triazole ring were found to be less active as hCA inhibitors compared to those with smaller aliphatic groups. mdpi.com

Isoform Selectivity: Strategic modifications can lead to significant selectivity. For example, one analogue demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the common hCA II, while another showed 23.3-fold selectivity between two different transmembrane isoforms (hCA IX and hCA XII). mdpi.comnih.gov

Importance of Substituent Position: Research on nitropyridine-3-sulfonamides has shown that the relative positions of the substituents on the pyridine ring are critical for determining anticoccidial activity, highlighting that small structural changes can lead to significant differences in biological function. nih.gov

These studies rely on quantitative data, such as inhibition constants (Kᵢ), to build robust SAR models that guide the rational design of future generations of inhibitors.

| Compound | Structural Modification | Target | Inhibition Constant (Kᵢ) | SAR Insight | Reference |

| 4 | 4-(4-Ethyl-1,2,3-triazol-1-yl) tail | hCA IX | 137.5 nM | Potent inhibition from small aliphatic tail | mdpi.com |

| 5 | 4-(4-Propyl-1,2,3-triazol-1-yl) tail | hCA II | 271.5 nM | High variability in activity against hCA II | mdpi.com |

| 12 | 4-(4-(3,4,5-trimethoxyphenyl)-1,2,3-triazol-1-yl) tail | hCA II | >10,000 nM | Bulky, substituted phenyl tails decrease activity | mdpi.com |

Table 3. Structure-Activity Relationship Data for Selected Pyridine-3-sulfonamide Analogues as Carbonic Anhydrase Inhibitors.

Applications of 4 Nitro 3 Pyridinesulfonamide in Chemical Research

Role as a Key Synthetic Building Block and Versatile Chemical Intermediate

4-Nitro-3-pyridinesulfonamide serves as a valuable intermediate in organic synthesis, primarily owing to the reactivity of its constituent functional groups. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. This characteristic allows for the introduction of various substituents onto the pyridine core, leading to the synthesis of a diverse array of derivatives.

One of the key precursors for related pyridinesulfonamides is 4-chloro-3-pyridinesulfonamide. orgsyn.org The synthesis of compounds like 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is achieved through the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with an appropriate amine, such as m-toluidine (B57737). chemicalbook.com This reaction underscores the utility of a leaving group at the 4-position of the pyridine ring, a position that would be occupied by the nitro group in this compound, suggesting its potential as a precursor for similar transformations. The general synthetic pathway for such derivatives often involves a multi-step process that may start from precursors like 4-hydroxy-3-pyridinesulfonic acid, followed by chlorination and subsequent reactions. orgsyn.org

The nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then undergo a variety of further chemical modifications, such as diazotization or acylation, thereby expanding the synthetic utility of the molecule. This transformation is a common strategy in the synthesis of complex heterocyclic compounds. google.com

The sulfonamide moiety also contributes to the compound's role as a synthetic intermediate. The hydrogen atoms on the sulfonamide nitrogen can be substituted, allowing for the attachment of other molecular fragments. This reactivity is fundamental in the synthesis of various sulfonamide derivatives with potential applications in medicinal chemistry and other fields.

Exploration in Catalysis and Ligand Development

The pyridine and sulfonamide moieties of this compound make it an interesting candidate for the development of ligands for metal-catalyzed reactions. Pyridine and its derivatives are well-known for their ability to coordinate with a wide range of transition metals, forming stable complexes that can act as catalysts. nih.gov These complexes have found applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov

While specific research on this compound as a ligand is not extensively documented, the broader class of pyridinesulfonamide-based ligands has been explored in catalysis. The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the catalytic activity of the corresponding metal complex. The strong electron-withdrawing nature of the nitro group in this compound would significantly modulate the electron density on the pyridine nitrogen, which could have interesting effects on the catalytic properties of its metal complexes.

For instance, transition metal complexes involving pyridine-containing ligands have been utilized as catalysts in various organic transformations. google.com The development of novel ligands is a continuous effort in the field of catalysis to achieve higher efficiency, selectivity, and stability. The structural features of this compound suggest its potential to act as a bidentate or monodentate ligand, coordinating to a metal center through the pyridine nitrogen and/or the sulfonamide group. The design of such ligands can lead to the development of catalysts for specific reactions, such as A³-coupling reactions, which involve the coupling of an aldehyde, an alkyne, and an amine. nih.gov

Investigations into Potential Applications in Materials Science Research

The exploration of this compound and its derivatives in materials science is an emerging area of interest. The presence of the nitro group, known for its potential to impart non-linear optical (NLO) properties, makes this compound a candidate for investigation in the field of photonics and optoelectronics. Organic materials with high NLO activity are sought after for applications in telecommunications, optical computing, and data storage.

Furthermore, the ability of the pyridine and sulfonamide groups to participate in hydrogen bonding and π-π stacking interactions suggests that derivatives of this compound could be used in the construction of supramolecular assemblies and coordination polymers. These organized structures can exhibit interesting properties, such as porosity, luminescence, and conductivity, making them suitable for applications in gas storage, sensing, and electronics.

While direct studies on this compound for materials science applications are limited, research on related aromatic and heterocyclic compounds provides a basis for its potential. For example, the synthesis of triarylpyridines with sulfonate and sulfonamide moieties has been explored for their potential applications, highlighting the interest in combining these functional groups within a single molecular framework for materials design. nih.gov The rigid structure of the pyridine ring, combined with the potential for intermolecular interactions, makes this compound a promising scaffold for the development of new functional materials.

Advanced Analytical Methodologies for 4 Nitro 3 Pyridinesulfonamide Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like 4-Nitro-3-pyridinesulfonamide. researchgate.net Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and real-time reaction monitoring. chromatographyonline.comresearchgate.net

Method Development: A typical HPLC method for this compound would employ reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Column: A common choice is an octadecylsilane (B103800) (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides excellent separation for a wide range of moderately polar compounds. pom.go.id

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier. For this compound, a gradient elution using a buffered aqueous solution (e.g., 50 mM acetate (B1210297) buffer at pH 5.0) and an organic solvent like acetonitrile (B52724) could be effective. chromatographyonline.com The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more hydrophobic components.

Detection: A Photo Diode Array (PDA) or UV-Vis detector is suitable for detection, as the nitro group and pyridine (B92270) ring are strong chromophores. The wavelength for monitoring would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

Reaction Monitoring: HPLC is highly effective for monitoring the progress of a chemical reaction, such as the synthesis or derivatization of this compound. chromatographyonline.comfrontiersin.org By taking aliquots from the reaction mixture at regular intervals and injecting them into the HPLC system, researchers can track the decrease in the peak area of reactants and the corresponding increase in the peak area of the product. This data provides critical insights into reaction kinetics, conversion rates, and the formation of any impurities, allowing for precise control and optimization of reaction conditions. researchgate.net

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. researchgate.netmedcraveonline.com Validation confirms that the method is suitable for its intended purpose. wu.ac.th

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a correlation coefficient (R²) of >0.99. chromatographyonline.commedcraveonline.com

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies at different concentration levels. Recoveries are generally expected to be within 85-115%. wu.ac.th

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the Relative Standard Deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wu.ac.th

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

The following interactive table summarizes typical validation parameters for an HPLC method.

| Parameter | Acceptance Criteria/Typical Value | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional relationship between concentration and detector response. pom.go.id |

| Accuracy (% Recovery) | 90.0% – 112.0% | Measures the exactness of the method by comparing found concentration to a known true value. chromatographyonline.com |

| Precision (% RSD) | ≤ 2.0% | Shows the reproducibility of the method under the same operating conditions over a short interval. pom.go.id |

| Limit of Detection (LOD) | ~0.07 µg/mL | The lowest concentration of the compound that can be reliably detected. wu.ac.th |

| Limit of Quantitation (LOQ) | ~0.20 µg/mL | The lowest concentration of the compound that can be accurately measured. wu.ac.th |

| Specificity | No interference at the retention time of the main peak | Ensures the method can distinguish the analyte from impurities. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Impurities

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from its synthesis. researchgate.net These impurities often include residual solvents or volatile reagents. researchgate.net The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive identification of the separated components. restek.com

Methodology:

Sample Preparation: A sample of this compound would be dissolved in a suitable high-purity solvent (e.g., N,N-dimethylformamide) that does not interfere with the analytes of interest. For enhanced sensitivity with highly volatile compounds, headspace sampling may be employed, where the vapor above the sample is injected into the GC system. researchgate.net

GC Conditions: A capillary column, such as a DB-WAX or equivalent polar phase column, is typically used for the separation of volatile polar solvents. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. Helium is the most common carrier gas.

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for unambiguous identification. Selected Reaction Monitoring (SRM) can be used for trace-level quantification of specific known impurities. eurl-pesticides.eu

Potential volatile impurities that could be monitored by GC-MS during the synthesis of this compound are listed in the table below.

| Impurity | Potential Origin | Analytical Purpose |

|---|---|---|

| Pyridine | Reagent or solvent | Quantification of residual reagent/solvent. researchgate.net |

| Toluene | Solvent | Quantification of residual solvent. researchgate.net |

| Dichloromethane (B109758) | Solvent | Quantification of residual solvent. restek.com |

| N,N-Dimethylformamide (DMF) | Solvent | Quantification of residual solvent. researchgate.net |

Spectrophotometric Assays for Quantitative Determination in Research Studies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of compounds that absorb light in the UV-Vis range. farmaciajournal.com Due to the presence of the nitro group and the aromatic pyridine ring, this compound possesses strong chromophores, making it an excellent candidate for this type of analysis. nih.gov The technique is particularly useful for determining the concentration of the compound in solution or for monitoring processes where a change in concentration is the primary variable of interest.

Assay Development: The development of a spectrophotometric assay involves two main steps:

Determination of λmax: A dilute solution of pure this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Performing measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. jocpr.com

Creation of a Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear for dilute solutions. The resulting linear regression equation (y = mx + c) is then used to calculate the concentration of unknown samples based on their measured absorbance. jocpr.com

The following interactive table presents example data for a typical spectrophotometric calibration curve.

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

| Linear Regression Equation: Absorbance = 0.0775 × [Concentration] - 0.005 | |

| Correlation Coefficient (R²): 1.000 |

This validated spectrophotometric method can then be applied for routine quantitative analysis in various research studies, offering a balance of simplicity, speed, and sufficient accuracy for many applications. farmaciajournal.com

Emerging Trends and Future Perspectives in 4 Nitro 3 Pyridinesulfonamide Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic compounds such as 4-nitro-3-pyridinesulfonamide is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and the ability to rapidly generate compound libraries for screening. syrris.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides superior control over reaction parameters like temperature, pressure, and mixing. numberanalytics.comresearchgate.net This precise control can lead to higher yields and purities. While specific studies on the flow synthesis of this compound are not yet prevalent, extensive research on the synthesis of substituted pyridines and related heterocycles demonstrates the potential of this approach. For instance, continuous flow processes have been successfully developed for the synthesis of various pyridine (B92270) derivatives, significantly reducing reaction times and improving efficiency compared to batch methods. beilstein-journals.orgmdpi.comresearchgate.net One study highlighted a reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system for a pyrazole-fused scaffold. mdpi.com

Automated synthesis platforms, often integrated with flow chemistry systems, further accelerate the research process. syrris.comnih.gov These platforms can systematically vary reagents and conditions to quickly synthesize and purify a series of derivatives. sigmaaldrich.comsynplechem.com For a core structure like this compound, automation would enable the rapid creation of analogues by modifying substituent groups, facilitating structure-activity relationship (SAR) studies crucial for drug discovery and materials science. nih.gov The combination of computer-aided synthesis planning with automated flow execution represents a powerful future direction, enabling the on-demand synthesis of complex molecules. mit.edu

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Pyridine Derivatives

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Scalability | Often requires re-optimization | Direct route to scaling up syrris.com |

| Safety | Handling of unstable intermediates can be hazardous | Improved containment and control of hazardous reactions researchgate.net |

| Reproducibility | Can be variable | High, due to precise process control syrris.com |

| Process Control | Limited control over temperature/mixing gradients | Excellent control over reaction parameters researchgate.net |

| Throughput | Lower | Significantly higher, enabling library synthesis mit.edu |

Development of Sustainable and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to modern chemical synthesis. scirp.orglongdom.org For sulfonamides, including this compound, research is shifting towards more environmentally benign methodologies. wisdomgale.com

Key areas of development include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Future approaches will likely favor water or deep eutectic solvents (DES), which are less toxic and more sustainable. nih.govua.es

Catalysis: The use of efficient catalysts, including biocatalysts and metal-free catalysts, can reduce energy consumption and waste. longdom.orgrsc.orgthieme-connect.com For example, a novel magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. thieme-connect.com Methods like multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly desirable for their efficiency and reduced waste. numberanalytics.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored to accelerate reactions and reduce energy consumption. nih.gov

A recent development in the green synthesis of sulfonamides involves a solvent-free mechanochemical approach. This method uses a one-pot, double-step procedure for the tandem oxidation-chlorination of disulfides followed by amination, offering a cost-effective and environmentally friendly route. rsc.org Another sustainable method utilizes a copper-catalyzed process with a deep eutectic solvent as the reaction medium, avoiding volatile organic compounds entirely. ua.es

Table 2: Comparison of Traditional vs. Green Synthesis Strategies for Sulfonamides

| Approach | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) | Water, deep eutectic solvents (DES), or solvent-free conditions ua.esrsc.org |

| Catalysts | May use stoichiometric or hazardous reagents | Recyclable nanocatalysts, biocatalysts, metal-free systems thieme-connect.comacs.org |

| Byproducts | Can generate significant stoichiometric waste | Minimal byproducts (e.g., water) acs.org |

| Energy | Often requires prolonged heating | Utilizes microwave or ultrasound energy for efficiency nih.gov |

| Starting Materials | May use pre-functionalized, hazardous materials | Utilizes more readily available and less toxic precursors rsc.orgthieme-connect.com |

Exploration of Hybrid Materials and Nanotechnology Integration in Research Contexts

The unique electronic and structural properties of this compound make it an interesting candidate for integration into advanced materials and nanotechnologies. Functionalizing nanoparticles or creating hybrid materials with this compound could unlock novel applications in catalysis, sensing, and biomedicine.

The sulfonamide group is known to be an effective moiety for functionalizing iron oxide nanoparticles (IONPs), which can be used for pH-responsive targeted drug delivery. nih.gov While direct studies on this compound are emerging, research on related pyridine sulfonamide derivatives shows significant promise. For instance, iridium-pyridinesulfonamide catalysts have been coupled with cerium oxide nanoparticles to create a hybrid system for alcohol dehydrogenation, bridging homogeneous and heterogeneous catalysis. rsc.org

Furthermore, magnetic nanoparticles (MNPs) functionalized with pyridine-based ligands have been developed as recoverable and reusable catalysts for various organic transformations. nih.gov The nitro group on the this compound molecule could serve as a reactive handle for further chemical modifications or as a recognition site in sensing applications. The integration of such molecules onto nanostructures like Fe₃O₄@SiO₂ core-shell particles can create robust and highly efficient catalytic systems. nih.gov The development of organic-inorganic hybrid nano-building blocks from silsesquioxane cages functionalized with nitro-aromatic groups also points to a future where such compounds are used to construct complex, functional nanomaterials. researchgate.net

Table 3: Potential Applications of this compound in Nanotechnology

| Nanomaterial Type | Potential Application | Rationale for Integration |

|---|---|---|

| Iron Oxide Nanoparticles (IONPs) | Targeted Drug Delivery | The sulfonamide group can act as a pH-responsive linker. nih.gov |

| Magnetic Nanoparticles (MNPs) | Recyclable Catalysis | The pyridine-sulfonamide ligand can be immobilized on MNPs for easy separation and reuse. nih.gov |

| Cerium Oxide Nanoparticles | Redox Catalysis | Acts as a co-catalyst with pyridinesulfonamide-metal complexes. rsc.org |

| Polyhedral Oligomeric Silsesquioxanes (POSS) | Hybrid Material Synthesis | The nitro-aromatic structure can be a key component in building functional organic-inorganic hybrid materials. researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 4-nitro-3-pyridinesulfonamide and its derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution of 4-chloro-3-pyridinesulfonamide with nitro-containing aryl groups. For example, 4-nitrobenzenesulfonyl chloride can react with aminopyridines under controlled conditions (e.g., reflux in dry acetone with anhydrous K₂CO₃ as a base) to form sulfonamide derivatives. Reaction optimization typically includes temperature control (e.g., 80°C for 24 hours) and stoichiometric adjustments to improve yields (47–80%) . Alternative routes involve hydrogenation of nitro precursors or coupling with aryl isocyanates to form urea-linked derivatives .

Q. How are intermediates characterized during the synthesis of this compound derivatives?

- Methodological Answer : Intermediates are characterized using a combination of FTIR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), ¹H/¹³C-NMR (to verify aromatic proton environments and substituent positions), and LC-MS (for molecular ion validation). Elemental analysis (C, H, N) ensures purity, while TLC with benzene/ethanol (4:1) monitors reaction progress. For example, in the synthesis of methyl N′-cyano-N-{[4-(piperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioates, NMR δ values for aromatic protons (e.g., 8.82 ppm for H-2 pyridine) and IR peaks for C≡N (2161 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can conflicting spectroscopic data in sulfonamide derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For instance, nitro group orientation can lead to splitting in aromatic proton signals. To resolve this:

- Use 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons unambiguously.

- Compare experimental IR spectra with computational predictions (e.g., DFT calculations) to validate functional groups.

- Perform X-ray crystallography on single crystals (if available) to confirm molecular geometry, as demonstrated for 4-(4-nitrobenzyl)pyridinium derivatives .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (-20°C) minimize side reactions during nitro group introduction, as seen in the synthesis of (2-amino-6-methylpyrimidin-4-yl)pyridinium 4-nitrobenzenesulfonate .

- Catalyst Selection : Anhydrous K₂CO₃ in dry acetone enhances nucleophilic substitution efficiency by deprotonating sulfonamide NH groups .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates, while n-propanol aids in precipitation and purification .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods. For example, measure IC₅₀ values via stopped-flow CO₂ hydration assays .

- Cellular Studies : Use MTT assays to assess cytotoxicity in cancer cell lines. Derivatives with electron-withdrawing nitro groups often show enhanced bioactivity due to improved membrane permeability .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro position, piperazine linkages) with activity trends using regression models .

Data Contradiction Analysis

- Example : Discrepancies in reported yields for similar reactions (e.g., 54% vs. 72%) may stem from differences in workup protocols. highlights that vacuum drying vs. ambient crystallization can alter purity and yield calculations . Always cross-reference purification methods (e.g., column chromatography vs. recrystallization) when replicating procedures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.